molecular formula C20H23BrN2O5S B2531157 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide CAS No. 922120-50-1

2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

Cat. No. B2531157
CAS RN: 922120-50-1
M. Wt: 483.38
InChI Key: BCOLCAHVGLVWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23BrN2O5S and its molecular weight is 483.38. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding and Ligand Development

The compound , identified as a potent σ2 receptor ligand, is part of a series of tetrahydroisoquinolinyl benzamides explored for their receptor binding affinities. These compounds, including variations like 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, have been synthesized and evaluated in vitro for their affinity towards σ receptors. The structural modifications, such as fusing methylene-, ethylene-, and propylenedioxy rings onto the tetrahydroisoquinoline in place of methoxy groups, have been found to significantly affect their σ2 receptor affinity. For instance, the introduction of a methylenedioxy analog showed a 10-fold greater σ1 affinity compared to the parent compound, whereas modifications leading to greater conformational fluidity, like opening the tetrahydroisoquinoline ring, resulted in a substantial decrease in σ2 affinity. These findings highlight the crucial role of the constrained tetrahydroisoquinoline ring system in maintaining high σ2 receptor binding affinity and selectivity, making these compounds significant in the development of selective ligands for σ receptors (Xu, Lever, & Lever, 2007).

properties

IUPAC Name

2-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O5S/c1-27-18-11-14-7-9-23(13-15(14)12-19(18)28-2)29(25,26)10-8-22-20(24)16-5-3-4-6-17(16)21/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOLCAHVGLVWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

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